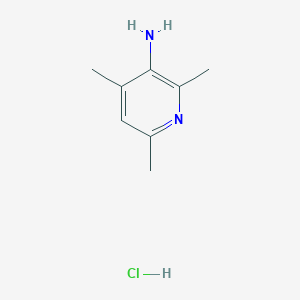

2,4,6-Trimethylpyridin-3-amine hydrochloride

描述

属性

IUPAC Name |

2,4,6-trimethylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-4-6(2)10-7(3)8(5)9;/h4H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBIFHHMFAGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyridin-3-amine hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,6-trimethylpyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and high-pressure systems can enhance the yield and efficiency of the production. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt form.

化学反应分析

Types of Reactions

2,4,6-Trimethylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of imines or amides.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemistry

In the field of chemistry, 2,4,6-trimethylpyridin-3-amine hydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is utilized in the development of ligands for coordination chemistry. For instance, it can condense with glyoxal to produce diimine ligands which are precursors to N-heterocyclic carbenes used in catalysts .

Biology

This compound has been investigated for its biological activities. Research indicates that derivatives of 2,4,6-trimethylpyridin-3-amine exhibit potent anti-inflammatory properties. A study demonstrated that specific derivatives significantly reduced inflammation in rat models of colitis by modulating cytokine levels and inhibiting cell adhesion molecules .

Table 1: Biological Activity of Derivatives

| Compound | IC50 (μM) | Effect on Cytokines |

|---|---|---|

| 6a | 0.29 | ↓ TNF-α, IL-1β; ↑ IL-10 |

| 6f | 0.38 | ↓ ICAM-1; ↓ MPO activity |

Medicine

The therapeutic potential of this compound has been explored in various medical applications. Studies have shown its derivatives to possess antimicrobial and anticancer activities. For example, one derivative was found to inhibit serotonin-induced angiogenesis and tumor growth through the PI3K/NOX pathway .

Case Study: Anti-cancer Activity

A derivative of this compound was tested against cancer cell lines, showing significant cytotoxic effects compared to standard treatments. The mechanism involved the modulation of key signaling pathways related to cell proliferation and survival.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its structural properties that allow for color stability and vibrancy. Its ability to act as a precursor in synthesizing specialty chemicals further enhances its industrial relevance .

作用机制

The mechanism of action of 2,4,6-Trimethylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

2,4,6-Trichloropyridin-3-amine (CAS 175461-33-3)

- Substituents : Chlorine atoms at positions 2, 4, and 4.

- Key Differences : Chlorine’s electron-withdrawing nature reduces the basicity of the amine group compared to methyl-substituted analogues. This compound is more reactive in nucleophilic substitution reactions due to the leaving-group capability of chlorine .

6-(Difluoromethyl)pyridin-3-amine Hydrochloride (CAS 1646152-50-2)

- Substituents : Difluoromethyl group at position 5.

- Key Differences: Fluorine atoms enhance lipophilicity and metabolic stability, making this compound more suitable for drug development.

2-Fluoropyridin-3-amine Hydrochloride (CAS 1827-26-5)

- Substituents : Fluorine at position 2.

- This modification could enhance binding affinity in receptor-ligand interactions compared to methyl-substituted derivatives .

Positional Isomers

4,5,6-Trimethylpyridin-3-amine (CID 22952996)

- Substituents : Methyl groups at positions 4, 5, and 6.

- This isomer’s distinct spatial arrangement may limit its utility in applications requiring precise molecular recognition .

Heterocyclic Analogues

2-Amino-6-chloropyrimidin-4(3H)-one

- Structure : Pyrimidine ring with chlorine and amine groups.

- Key Differences: The pyrimidine core (a six-membered ring with two nitrogen atoms) differs from pyridine’s single nitrogen.

Pharmacologically Active Hydrochlorides

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride (CAS 1185319-67-8)

- Structure : Combines pyridine and piperidine moieties with trifluoromethyl and chlorine substituents.

- Key Differences : The trifluoromethyl group enhances bioavailability and resistance to enzymatic degradation. The piperidine ring introduces conformational flexibility, which is advantageous in CNS-targeting drugs .

Data Table: Comparative Analysis

Key Research Findings

Electronic Effects : Methyl groups in 2,4,6-Trimethylpyridin-3-amine HCl increase electron density at the amine group, enhancing its basicity compared to chlorine-substituted analogues .

Solubility : Fluorinated derivatives (e.g., 6-(Difluoromethyl)pyridin-3-amine HCl) exhibit improved solubility in polar solvents due to fluorine’s electronegativity .

Biological Interactions: Pyrimidine-based analogues (e.g., 2-amino-6-chloropyrimidin-4(3H)-one) demonstrate superior binding to nucleic acids, highlighting the impact of heterocycle choice .

生物活性

2,4,6-Trimethylpyridin-3-amine hydrochloride (TMPA-HCl) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMPA-HCl, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMPA-HCl is a derivative of pyridine, characterized by three methyl groups at positions 2, 4, and 6, and an amine group at position 3. Its molecular formula is C₈H₁₂N₂·HCl, with a molecular weight of approximately 174.65 g/mol. The presence of the amine group allows for hydrogen bonding interactions with various biomolecules, which can influence their activity.

The biological activity of TMPA-HCl is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.

- Enzyme Interaction : TMPA-HCl may modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

- Receptor Binding : The compound could interact with receptors in the body, influencing signaling pathways associated with inflammation and cancer.

Antimicrobial Activity

Research has indicated that TMPA-HCl exhibits antimicrobial properties. It has been explored as a potential agent against various pathogens due to its ability to disrupt bacterial cell membranes and inhibit growth.

Anti-inflammatory Effects

TMPA-HCl has shown promise in reducing inflammation. In a study involving TNF-α-induced cell adhesion assays, compounds related to TMPA demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while enhancing levels of IL-10, an anti-inflammatory cytokine . This suggests that TMPA-HCl may have therapeutic potential in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies using hepatocellular carcinoma (HCC) cell lines revealed that derivatives of TMPA exhibited selective inhibitory activity against FGFR4 kinase, which is implicated in tumor growth . Notably, one derivative showed an IC₅₀ value significantly lower than that of established anticancer drugs, indicating its potential as a more effective treatment option.

Case Studies

- Inflammatory Bowel Disease (IBD) : A series of compounds derived from TMPA were tested for their efficacy in treating IBD in rat models. Results showed that these compounds significantly ameliorated colon inflammation and improved recovery metrics compared to standard treatments like sulfasalazine .

- Hepatocellular Carcinoma : In studies utilizing chick chorioallantoic membrane (CAM) models, TMPA derivatives demonstrated substantial anti-tumor activity against HCC xenografts. The compounds not only inhibited tumor growth but also affected angiogenesis pathways .

Research Findings Summary

| Biological Activity | Mechanism | IC₅₀ Value | Model Used |

|---|---|---|---|

| Antimicrobial | Disruption of cell membranes | N/A | Various pathogens |

| Anti-inflammatory | Inhibition of cytokines | IC₅₀ = 0.29 μM (related compound) | TNF-α-induced assays |

| Anticancer | FGFR4 inhibition | IC₅₀ = 4.5 µM (derivative) | HCC cell lines & CAM model |

常见问题

Q. What are the recommended synthetic routes for 2,4,6-Trimethylpyridin-3-amine hydrochloride?

The synthesis typically involves alkylation or substitution reactions. For example, reacting 3-aminopyridine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (sodium hydride or potassium carbonate). The reaction is often conducted in anhydrous solvents like THF or DMF, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Optimization of stoichiometry and reaction time is critical to minimize side products like over-alkylated species.

Q. How should researchers characterize the purity and identity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine protonation.

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (MS) to verify molecular weight (C₈H₁₁N·HCl: 157.64 g/mol).

- Chloride ion confirmation via silver nitrate precipitation or ion chromatography .

Q. What safety precautions are essential during handling?

Refer to GHS classification:

- Hazards : Flammable (H226), harmful if swallowed (H302).

- Preventive measures : Use fume hoods, avoid ignition sources (P210), and wear nitrile gloves (P280). For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when varying base catalysts in synthesis?

Systematic optimization involves:

- Design of Experiments (DoE) to test bases (e.g., NaH vs. K₂CO₃) and solvents (polar aprotic vs. ethers).

- Monitoring reaction progression via TLC or in-situ IR spectroscopy.

- Post-reaction workup: Acidic aqueous extraction to isolate the hydrochloride salt, followed by recrystallization (ethanol/water) to enhance purity .

Q. What strategies resolve discrepancies in spectroscopic data for this compound?

Contradictions in NMR or MS data may arise from:

- Tautomerism (amine protonation shifts) or solvent artifacts .

- Counterion effects (HCl vs. free base). Mitigation:

- Compare experimental data with computational models (e.g., PubChem’s InChI key or DFT simulations).

- Validate using X-ray crystallography for unambiguous structural assignment .

Q. How does the substitution pattern on the pyridine ring influence biological activity?

The 2,4,6-trimethyl groups enhance lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 2,4,5-trichloropyridin-3-amine) show that electron-donating methyl groups reduce electrophilic reactivity but may stabilize π-π stacking in protein binding pockets. Biological assays (e.g., enzyme inhibition) should be paired with molecular docking to validate hypotheses .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

- Byproduct formation (e.g., N-methylated impurities) at larger volumes.

- Solvent selection : Transition from DMF (toxic) to greener alternatives (e.g., cyclopentyl methyl ether).

- Process control : Use flow chemistry to maintain exothermic reactions under safe temperature ranges .

Methodological Guidance for Data Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).

- Dose-response curves : Compare EC₅₀ values using nonlinear regression models (e.g., Hill equation).

- Orthogonal assays : Confirm results with SPR (binding affinity) or ITC (thermodynamic profiling) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Retrosynthesis software : Tools like Pistachio or Reaxys propose routes based on known reaction templates.

- DFT calculations : Simulate transition states for alkylation or nucleophilic substitution steps.

- ADMET prediction : Use SwissADME to estimate solubility, logP, and CYP450 interactions .

Tables for Quick Reference

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N·HCl | |

| Molecular Weight | 157.64 g/mol | |

| Solubility | Soluble in water, ethanol, DMSO | |

| Melting Point | 180–185°C (decomposes) |

Q. Table 2. Common Synthetic Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Methylation | CH₃I, NaH, THF, 0°C → RT | 60–75% |

| Hydrochloride Formation | HCl (g), EtOH, reflux | 85–90% |

| Purification | Recrystallization (EtOH/H₂O) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。